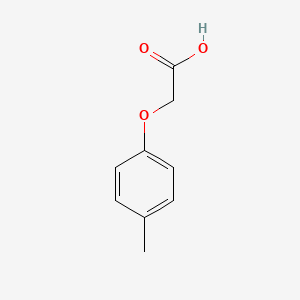
(4-Methylphenoxy)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to (4-Methylphenoxy)acetic acid, such as 2-(4-fluorophenoxy) acetic acid, involves refluxing starting materials like 4-fluoro-phenol with ethyl chloroacetate in acetone as a solvent. This process elucidates the general approach towards synthesizing phenoxyacetic acid derivatives through refluxing and condensation reactions, showcasing the versatility and reactivity of the phenoxyacetic acid framework (Prabhuswamy et al., 2021).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives, including (4-Methylphenoxy)acetic acid, reveals interesting aspects of their crystallography. For instance, (2-Methylphenoxy)acetic acid shows dimeric hydrogen bonding in its crystal structure, involving the carboxylate groups of centrosymmetrically related pairs of molecules, further stabilized by C—H⋯O hydrogen bonding (Cox & Hickey, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of (4-Methylphenoxy)acetic acid derivatives are highlighted through their involvement in various reactions. For example, the polymerization reaction of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid indicates a change from classical acidolysis to phenolysis mechanisms, shedding light on the reactive versatility of acetoxy-based compounds (Han et al., 1996).
Physical Properties Analysis
The physical properties of phenoxyacetic acid derivatives, such as (4-Methylphenoxy)acetic acid, can be inferred from studies on similar compounds. The crystal and molecular structure analysis, such as that of cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid clathrate, reveals detailed insights into the molecular configurations and the stabilizing interactions within the crystal structures, contributing to understanding the physical properties of these compounds (Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties of (4-Methylphenoxy)acetic acid derivatives are extensively studied through their synthesis, reactivity, and interaction mechanisms. The study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, for example, provides insights into the coordination chemistry and potential zwitterionic nature of phenoxyacetic acid derivatives, reflecting on their chemical properties and reactivity patterns (Baul et al., 2002).
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
(4-Methylphenoxy)acetic acid, a related compound to 4-chloro-2-methylphenoxy acetic acid (MCPA), is significant in environmental studies. For instance, Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the trace determination of MCPA in environmental and biological samples. This technique aids in monitoring and controlling environmental pollution by pesticides, including MCPA (Omidi et al., 2014).
Water Contamination and Treatment
Research by Nuhu et al. (2012) focused on a sensitive method for determining phenoxy herbicides, including MCPA, in water. This study highlights the importance of monitoring water contamination by herbicides and the need for effective water treatment strategies to remove these contaminants (Nuhu et al., 2012).
Soil Adsorption and Degradation
Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA. The study compared adsorption rates and degradation rates of these herbicides, providing insights into their potential for groundwater contamination (Paszko et al., 2016).
Photocatalytic Decomposition
A study by Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2. This research is vital for understanding how MCPA and related compounds can be broken down in water, potentially offering a method for decontaminating water sources (Topalov et al., 2001).
Effects on Microbial Communities
The study by Czarny et al. (2019) evaluated the impact of herbicidal ionic liquids, including MCPA, on microbial communities in anaerobic digesters. This research is crucial for understanding how such compounds affect microbial processes, which are essential in waste management and soil health (Czarny et al., 2019).
Plant and Soil Interaction
Research by Zhang et al. (2021) explored the effect of MCPA on tomato gene expression and rhizosphere bacterial communities. This study provides insights into how herbicides like MCPA affect plant growth and soil microbial ecology, which is crucial for sustainable agriculture (Zhang et al., 2021).
Safety and Hazards
“(4-Methylphenoxy)acetic acid” is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
The future directions of “(4-Methylphenoxy)acetic acid” could involve its use in various chemical synthesis studies . Additionally, its structural similarity to MCPA suggests potential applications in the development of new herbicides .
Relevant Papers The relevant papers retrieved include studies on the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate . Another paper discusses the antioxidant and anti-inflammatory activities of the crude extracts of raw and fermented tomato pomace .
Propriétés
IUPAC Name |
2-(4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDDFBJWUWKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240193 | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1295 is an integrin antagonist. As leukocyte integrins are key molecules in immune-mediated and inflammatory processes, R1295 may treat human inflammatory diseases such as rheumatoid arthritis. | |
| Record name | R1295 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
(4-Methylphenoxy)acetic acid | |
CAS RN |
940-64-7 | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 940-64-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWY23322IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions finding MCPA in drinking water derived from reservoirs. How does this herbicide end up in the water, and what were the observed concentrations?
A1: The study identified atmospheric deposition as a primary pathway for MCPA to enter reservoirs []. This can occur through direct deposition onto the water surface or through rain carrying the herbicide from treated fields. While MCPA was consistently detected throughout the sampling period, indicating atmospheric deposition, a significant spike in concentration occurred after a period of heavy rainfall during the herbicide application season. This suggests runoff from agricultural fields also contributes significantly to MCPA levels in water sources. The study found a mean annual calculated concentration of 31 ng/L for MCPA in the drinking water [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


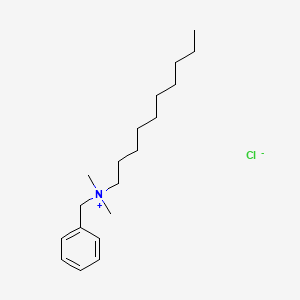

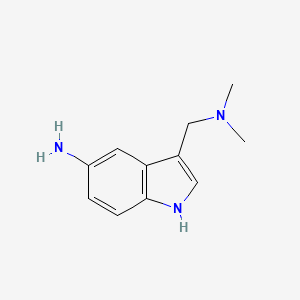
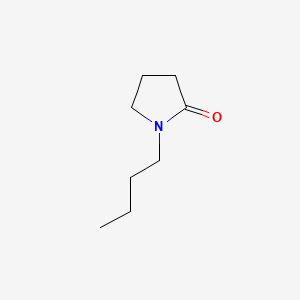
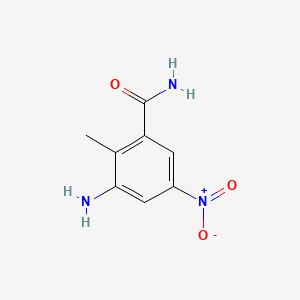

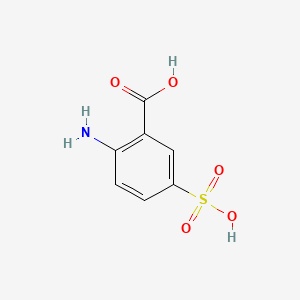
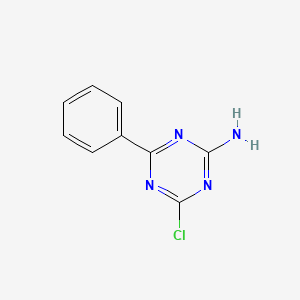
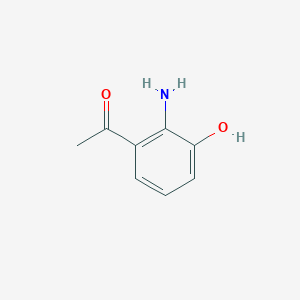

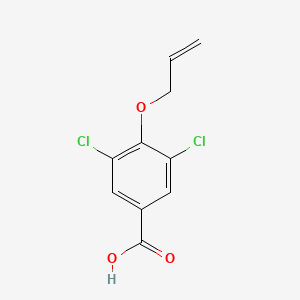


![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)